3-Bromo-4-(cycloheptylmethoxy)oxolane
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Overview
Description
3-Bromo-4-(cycloheptylmethoxy)oxolane: is a chemical compound with the molecular formula C₁₂H₂₁BrO₂ and a molecular weight of 277.20 g/mol . This compound is an oxolane derivative, characterized by the presence of a bromine atom and a cycloheptylmethoxy group attached to the oxolane ring . It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptylmethoxy)oxolane typically involves the bromination of 4-(cycloheptylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(cycloheptylmethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted oxolane derivatives.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of hydrogenated oxolane derivatives.
Scientific Research Applications
3-Bromo-4-(cycloheptylmethoxy)oxolane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cycloheptylmethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and the cycloheptylmethoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes .
Comparison with Similar Compounds
3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
3-Bromo-4-(cyclohexylmethoxy)oxolane: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 3-Bromo-4-(cycloheptylmethoxy)oxolane is unique due to the presence of the cycloheptylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs . This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C12H21BrO2 |
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Molecular Weight |
277.20 g/mol |
IUPAC Name |
3-bromo-4-(cycloheptylmethoxy)oxolane |
InChI |
InChI=1S/C12H21BrO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2 |
InChI Key |
SMOQLLBVQDBONI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)COC2COCC2Br |
Origin of Product |
United States |
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